molecular formula C18H25N3O6 B564848 Z-Gly-Gly-Ile-OH CAS No. 102601-54-7

Z-Gly-Gly-Ile-OH

Cat. No. B564848
M. Wt: 379.413
InChI Key: FHIFMGIEEFWNFK-LRDDRELGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Z-Gly-Gly-Ile-OH” is a compound that is used for research and development purposes . It is not intended for medicinal, household, or other uses . The compound is also known as N-benzyloxycarbonylglycine and is widely used in solution phase peptide synthesis .


Synthesis Analysis

Z-Gly-OH, also known as N-benzyloxycarbonylglycine, is a versatile reagent that can be used to synthesize a variety of compounds such as glycine-derived peptides like Z-Gly-DL-Ala-OBzl and Z-Gly-L-Ala-OBzl . It can also be used to synthesize glycine N-substituted amides such as glycine-N-methylamide hydrochloride and glycine-N-isopropylamide hydrochloride .


Molecular Structure Analysis

The molecular formula of “Z-Gly-Gly-Ile-OH” is C18H25N3O6 . The molecular weight of the compound is 379.41 .


Chemical Reactions Analysis

Z-Gly-OH is used in solution phase peptide synthesis . It is a versatile reagent that can be used to synthesize a variety of compounds .


Physical And Chemical Properties Analysis

The compound “Z-Gly-Gly-Ile-OH” is a powder . It has a density of 1.236g/cm3 . The boiling point of the compound is 711.4ºC at 760 mmHg . The compound does not have a listed melting point .

Scientific Research Applications

  • Enzyme Stability : English and Stammer (1978) synthesized peptides including Z-Gly-Gly-Phe-Phe-Ala · OH and found that the saturated compound was rapidly hydrolyzed by enzymes like chymotrypsin and thermolysin, whereas the dehydropeptide variant was unhydrolyzed, introducing a new method of peptide stabilization against enzymolysis (English & Stammer, 1978).

  • IR Spectroscopy : Chakraborty et al. (2012) investigated three-residue peptides capped with benzyloxycarbonyl (Z-) group, like Z-Pro-Leu-Gly–OH, using infrared spectroscopy. This study provided insights into different hydrogen-bonding networks in peptides and their structural characterization (Chakraborty et al., 2012).

  • Cytokine and Immunoglobulin Expression : Jarosz et al. (2017) examined the effect of inorganic and organic forms of zinc glycine chelate on cytokine and immunoglobulin expression in chicken intestinal tissue. This research is significant for understanding the dietary impact on immune responses in poultry (Jarosz et al., 2017).

  • CNT Surface Modification : Gorshkova, Gorshkov, and Pavelyev (2021) presented a method for producing amino groups on the CNT surface using Z-Gly-OH, offering advantages in functionalization and reaction simplicity (Gorshkova, Gorshkov, & Pavelyev, 2021).

  • Antiviral Effects of Oligopeptides : Inocencio et al. (2004) studied the antiviral effects of oligopeptides, such as carbobenzoxy (Z)-d-Phe-Ile-Gly, finding that certain peptides significantly inhibited viruses, providing insights into potential antiviral therapies (Inocencio et al., 2004).

  • Fluorogenic TGase 2 Acyl Donor Synthesis : Wodtke, Pietsch, and Löser (2020) reported the synthesis of a dipeptidic fluorogenic transglutaminase substrate, Z-Glu(HMC)-Gly-OH, which is relevant for inhibitor and amine substrate characterization in enzymology (Wodtke, Pietsch, & Löser, 2020).

  • Nutrient Digestibility in Pigs : Oliveira et al. (2014) explored the effects of crude glycerin (Gly) added to pig diets on various factors, including nutrient digestibility and intestinal cytokine expression. This research contributes to animal nutrition and health studies (Oliveira et al., 2014).

  • MMP-2 Reaction Mechanism : Díaz and Suárez (2008) investigated the reaction mechanism of MMP-2, a metalloproteinase, using computational methods on peptides like Ace-Gly approximately Ile-Nme, providing insights into the enzymatic action of MMP-2 (Díaz & Suárez, 2008).

Safety And Hazards

When handling “Z-Gly-Gly-Ile-OH”, it is advised to avoid breathing mist, gas, or vapours . Contact with skin and eyes should be avoided . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured, and all sources of ignition should be removed . In case of accidental release, personnel should be evacuated to safe areas . The chemical should not be allowed to enter drains, and discharge into the environment must be avoided .

properties

IUPAC Name

(2S,3S)-3-methyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O6/c1-3-12(2)16(17(24)25)21-15(23)10-19-14(22)9-20-18(26)27-11-13-7-5-4-6-8-13/h4-8,12,16H,3,9-11H2,1-2H3,(H,19,22)(H,20,26)(H,21,23)(H,24,25)/t12-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHIFMGIEEFWNFK-LRDDRELGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)CNC(=O)CNC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)CNC(=O)CNC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-Gly-Gly-Ile-OH

Citations

For This Compound
1
Citations
H BOZLER, SI WAYNE… - International Journal of …, 1982 - Wiley Online Library
… It should be added that with Z-Gly-GlyIle-OH, Z-Gly-Gly-Val-OH or Z-Gly-Gly-D-PheOH as the acidic component and with H-LeuNHPh(N0,) as the amine component, no synthetic product …
Number of citations: 12 onlinelibrary.wiley.com

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